molecular formula C46H60N8O7S B12405973 TMR Biocytin

TMR Biocytin

Cat. No.: B12405973
M. Wt: 869.1 g/mol
InChI Key: RRJNRPHRYXQIAB-VSZNSILHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TMR Biocytin: 5-(and-6)-Tetramethylrhodamine Biocytin , is a water-soluble neuronal tracer. It combines the fluorescent dye tetramethylrhodamine with biocytin, a biotin derivative. This compound is widely used in scientific research due to its ability to produce bright, orange fluorescence, making it easily detectable in both fixed and unfixed tissue samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TMR Biocytin involves the conjugation of tetramethylrhodamine with biocytin. The process typically includes the activation of the carboxyl group of tetramethylrhodamine using a coupling reagent, followed by the reaction with the amine group of biocytin. The reaction is carried out under mild conditions to preserve the integrity of both molecules .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is then purified using chromatographic techniques and stored under conditions that protect it from light and moisture .

Chemical Reactions Analysis

Types of Reactions: TMR Biocytin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

TMR Biocytin is extensively used in various fields of scientific research:

    Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

    Biology: Employed as a neuronal tracer to map neural circuits and study neuronal connectivity.

    Medicine: Utilized in imaging techniques to visualize cellular and tissue structures.

    Industry: Applied in the development of diagnostic assays and biosensors

Mechanism of Action

TMR Biocytin exerts its effects through its fluorescent properties and its ability to bind to streptavidin. The tetramethylrhodamine moiety emits bright orange fluorescence upon excitation, allowing for easy detection. The biotin moiety binds strongly to streptavidin, facilitating the localization and visualization of the compound in biological samples. This binding interaction is crucial for its use in various imaging and diagnostic applications .

Comparison with Similar Compounds

Uniqueness: TMR Biocytin is unique due to its bright orange fluorescence and its ability to be detected in both fixed and unfixed samples. Its combination of tetramethylrhodamine and biocytin provides a versatile tool for various imaging and diagnostic applications, making it a valuable compound in scientific research .

Properties

Molecular Formula

C46H60N8O7S

Molecular Weight

869.1 g/mol

IUPAC Name

5-[5-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoyl]amino]pentylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C46H60N8O7S/c1-53(2)29-16-19-32-37(25-29)61-38-26-30(54(3)4)17-20-33(38)41(32)31-18-15-28(24-34(31)45(58)59)43(56)49-22-9-5-10-23-50-44(57)35(47)12-8-11-21-48-40(55)14-7-6-13-39-42-36(27-62-39)51-46(60)52-42/h15-20,24-26,35-36,39,42H,5-14,21-23,27,47H2,1-4H3,(H5-,48,49,50,51,52,55,56,57,58,59,60)/t35-,36-,39-,42-/m0/s1

InChI Key

RRJNRPHRYXQIAB-VSZNSILHSA-N

Isomeric SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCNC(=O)[C@H](CCCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)N)C(=O)[O-]

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCNC(=O)C(CCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)N)C(=O)[O-]

Origin of Product

United States

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